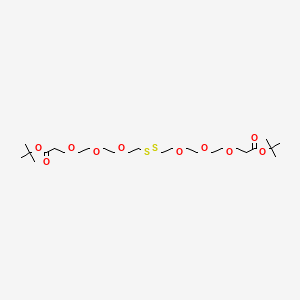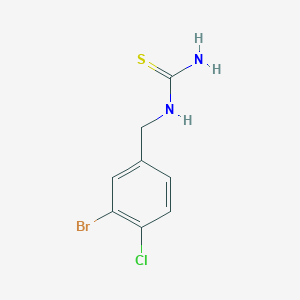
(1,3-dioxoisoindolin-2-yl)-PEG9-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxoisoindolin-2-yl)-PEG9-acid is a compound that features a phthalimide group linked to a polyethylene glycol (PEG) chain with nine ethylene glycol units, terminating in a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindolin-2-yl)-PEG9-acid typically involves the reaction of phthalic anhydride with an amine to form the phthalimide core. The PEG chain is then attached through a series of condensation reactions. One common method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . The reaction conditions often require heating and may involve catalysts to improve yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Dioxoisoindolin-2-yl)-PEG9-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the phthalimide group or the PEG chain.
Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the phthalimide core or the PEG chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,3-dioxoisoindolin-2-yl)-PEG9-acid is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is used for bioconjugation, where it can link biomolecules such as proteins or peptides to PEG chains. This modification can improve the solubility and stability of biomolecules, making them more suitable for therapeutic applications.
Medicine
In medicine, this compound is explored for drug delivery systems. The PEG chain can enhance the pharmacokinetics of drugs, improving their circulation time and reducing immunogenicity.
Industry
In the industrial sector, the compound is used in the production of polymers and materials with specific properties. Its ability to form stable linkages with other molecules makes it useful in creating advanced materials for various applications.
Mécanisme D'action
The mechanism by which (1,3-dioxoisoindolin-2-yl)-PEG9-acid exerts its effects depends on its application. In drug delivery, the PEG chain can shield the drug from the immune system, enhancing its bioavailability. The phthalimide group can interact with specific molecular targets, influencing biological pathways and therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,3-Dioxoisoindolin-2-yl)-PEG8-acid: Similar structure but with one less ethylene glycol unit.
(1,3-Dioxoisoindolin-2-yl)-PEG10-acid: Similar structure but with one more ethylene glycol unit.
(1,3-Dioxoisoindolin-2-yl)-PEG9-amine: Similar structure but with an amine group instead of a carboxylic acid.
Uniqueness
(1,3-Dioxoisoindolin-2-yl)-PEG9-acid is unique due to its specific PEG chain length, which can influence its solubility, reactivity, and biological interactions. The carboxylic acid group provides a versatile handle for further chemical modifications, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO13/c29-25(30)5-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-22-41-28-26(31)23-3-1-2-4-24(23)27(28)32/h1-4H,5-22H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUQOXHLZVQILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester](/img/structure/B8025024.png)




